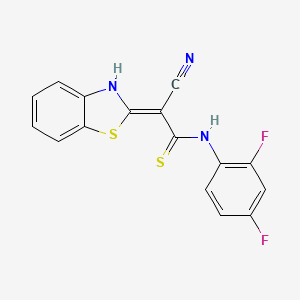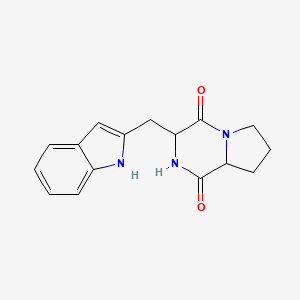
Cyclo(Pro-Trp)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(Pro-Trp), also known as cyclo(L-prolyl-L-tryptophanyl), is a cyclic dipeptide composed of the amino acids proline and tryptophan. This compound belongs to the class of diketopiperazines, which are known for their structural rigidity and diverse biological activities. Cyclo(Pro-Trp) has garnered interest due to its potential therapeutic applications and its role as a model compound for studying peptide behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(Pro-Trp) can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common synthetic route involves the cyclization of linear dipeptides. For example, the linear dipeptide L-prolyl-L-tryptophan can be cyclized under acidic or basic conditions to form the cyclic dipeptide . Enzymatic synthesis involves the use of cyclodipeptide synthases, which catalyze the formation of cyclodipeptides from aminoacyl-tRNAs .
Industrial Production Methods
Industrial production of cyclo(Pro-Trp) often relies on microbial fermentation. Streptomyces strains, for instance, have been identified to produce cyclo(Pro-Trp) through the action of cyclodipeptide synthases . These microbial processes are advantageous due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(Pro-Trp) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Cyclo(Pro-Trp) can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Cyclo(Pro-Trp) has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide behavior and interactions.
Mecanismo De Acción
The mechanism of action of cyclo(Pro-Trp) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate ion-channel activity, particularly calcium and sodium channels, which play crucial roles in cardiovascular function . The compound’s structure allows it to interact with these channels, either enhancing or inhibiting their activity depending on the specific isomer and concentration used.
Comparación Con Compuestos Similares
Cyclo(Pro-Trp) can be compared with other cyclic dipeptides, such as cyclo(Phe-Pro) and cyclo(Trp-Trp). While all these compounds share a common diketopiperazine backbone, their biological activities and applications differ:
Cyclo(Phe-Pro): Known for its broad-spectrum antibacterial properties.
Cyclo(Trp-Trp): Exhibits unique structural features and has been studied for its potential in drug development.
Cyclo(Pro-Trp) stands out due to its specific interactions with ion channels and its potential therapeutic applications in cardiovascular research.
Propiedades
Fórmula molecular |
C16H17N3O2 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(1H-indol-2-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)9-11-8-10-4-1-2-5-12(10)17-11/h1-2,4-5,8,13-14,17H,3,6-7,9H2,(H,18,20) |
Clave InChI |
OAUYQLJZHZRZSL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


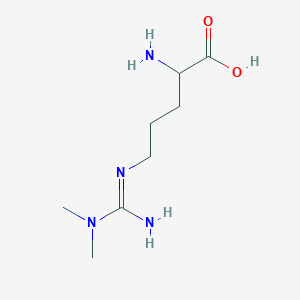
![5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B12317617.png)
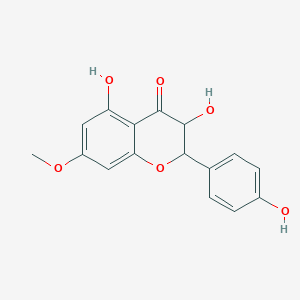
![Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B12317631.png)

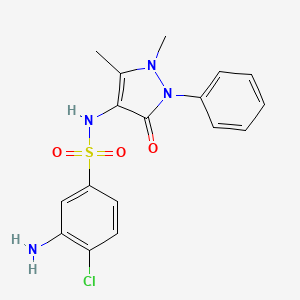
![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![(1R,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0^{1,12.0^{6,17]heptadeca-6(17),7,9-trien-14-ol;hydrobromide](/img/structure/B12317663.png)
![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

![11-Ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12317693.png)

